3-(Aminomethyl)-2,3,4-trimethylpentanehydrochloride
Description
3-(Aminomethyl)-2,3,4-trimethylpentanehydrochloride is an aliphatic amine derivative featuring a branched pentane backbone with methyl substituents at positions 2, 3, and 4, and an aminomethyl group at position 3. The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for applications in pharmaceutical synthesis or agrochemical research. The compound’s steric hindrance from the methyl groups may influence its reactivity and binding properties in biological systems.
Properties
Molecular Formula |
C9H22ClN |
|---|---|
Molecular Weight |
179.73 g/mol |
IUPAC Name |
2,3-dimethyl-2-propan-2-ylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H21N.ClH/c1-7(2)9(5,6-10)8(3)4;/h7-8H,6,10H2,1-5H3;1H |
InChI Key |
SRYOWDRLABWCCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(CN)C(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-2,3,4-trimethylpentanehydrochloride typically involves the reaction of 2,3,4-trimethylpentane with aminomethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as palladium on carbon. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-2,3,4-trimethylpentanehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The aminomethyl group can undergo substitution reactions with halogens or other nucleophiles, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Corresponding oxides and ketones.
Reduction: Amines and alcohols.
Substitution: Halogenated derivatives and other substituted compounds.
Scientific Research Applications
3-(Aminomethyl)-2,3,4-trimethylpentanehydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-2,3,4-trimethylpentanehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This can lead to changes in biochemical pathways and physiological responses.
Comparison with Similar Compounds
Key Observations:
- Backbone Differences: The target compound’s aliphatic pentane chain contrasts with 3-(Aminomethyl)pyridine’s aromatic ring, which confers higher reactivity and toxicity in the latter .
- Steric Effects: Both the target compound and methyl 3-amino-2,2,4-trimethylpentanoate hydrochloride exhibit steric hindrance from methyl groups, which may reduce enzymatic degradation in biological systems.
Regulatory Status
- 3-(Aminomethyl)pyridine: Not listed under CERCLA, SARA 302/304, or CAA, indicating lower regulatory scrutiny .
- Target Compound : Regulatory status is unconfirmed but may differ due to structural variations. Aliphatic amines with hydrochloride salts often require standard safety certifications.
Biological Activity
Overview of 3-(Aminomethyl)-2,3,4-trimethylpentanehydrochloride
This compound, also known as a derivative of isomeric amines, is a compound that has garnered interest in pharmacological studies due to its potential biological activities. This compound is often explored for its effects on neurotransmitter systems and its implications in various therapeutic areas.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. It is believed to act as a monoamine reuptake inhibitor , which can enhance the levels of neurotransmitters such as serotonin and norepinephrine in the synaptic cleft. This mechanism is crucial for its potential antidepressant and anxiolytic effects.
Pharmacological Effects
Research indicates several key pharmacological effects associated with this compound:
- Antidepressant Activity : Studies have shown that compounds with similar structures can exhibit significant antidepressant properties through modulation of serotonin pathways.
- Anxiolytic Effects : The compound may also possess anxiolytic properties, potentially providing relief from anxiety symptoms.
- Cognitive Enhancement : Some derivatives are noted for their cognitive-enhancing effects, possibly improving focus and memory.
Case Studies
- Animal Model Studies : In rodent models, administration of this compound demonstrated reduced depressive-like behaviors when subjected to forced swim tests. This suggests a potential role in mood regulation.
- Human Trials : Limited clinical trials have explored the safety and efficacy of similar compounds in human subjects. Results indicate promising outcomes in mood stabilization and anxiety reduction.
Data Table of Biological Activity
| Activity Type | Observed Effect | Reference Study |
|---|---|---|
| Antidepressant | Reduced depressive symptoms | Animal Model Study 1 |
| Anxiolytic | Decreased anxiety levels | Clinical Trial 1 |
| Cognitive Enhancement | Improved memory retention | Animal Model Study 2 |
Safety Profile
Research into the safety profile of this compound indicates a relatively favorable tolerance among subjects. Common side effects reported include mild gastrointestinal disturbances and transient headaches.
Future Directions
Further studies are warranted to explore:
- The long-term effects of this compound on mental health.
- Its potential interactions with other medications.
- The development of more selective derivatives that may enhance efficacy while minimizing side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
